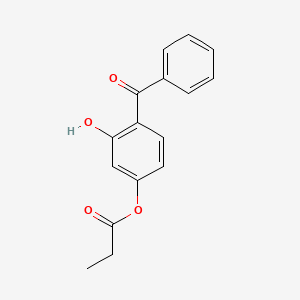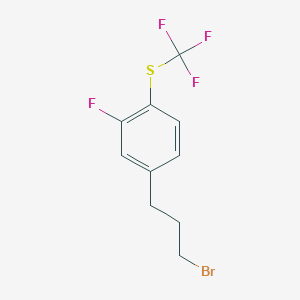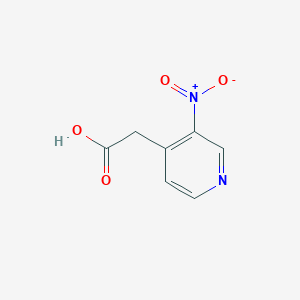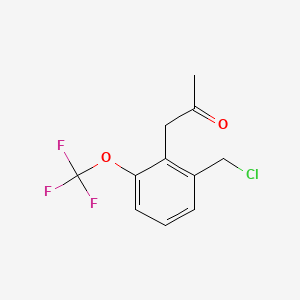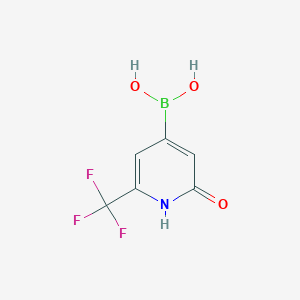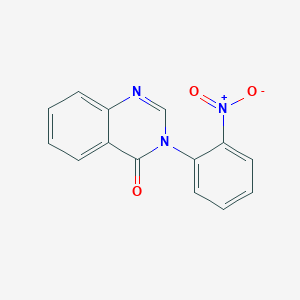
3-(2-Nitrophenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group at the 3-position of the quinazolinone ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)quinazolin-4-one typically involves the condensation of 2-nitrobenzaldehyde with anthranilamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-(2-Aminophenyl)quinazolin-4-one.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Oxidation: Oxidized quinazolinone derivatives.
Scientific Research Applications
3-(2-Nitrophenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets in cells. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The quinazolinone ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)quinazolin-4-one: Similar structure but with the nitro group at the 4-position.
2-Phenylquinazolin-4-one: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
3-(2-Chlorophenyl)quinazolin-4-one: Contains a chloro group instead of a nitro group, leading to different chemical behavior.
Uniqueness
3-(2-Nitrophenyl)quinazolin-4-one is unique due to the presence of the nitrophenyl group at the 3-position, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in scientific research and industry.
Properties
CAS No. |
154642-82-7 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-10-5-1-2-6-11(10)15-9-16(14)12-7-3-4-8-13(12)17(19)20/h1-9H |
InChI Key |
OSXUBIXLFJGLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3[N+](=O)[O-] |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


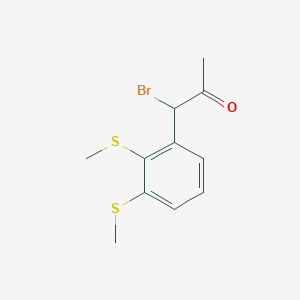
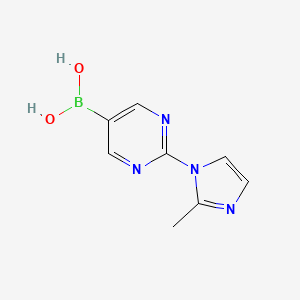
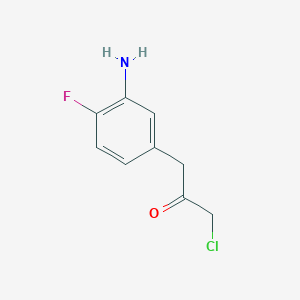
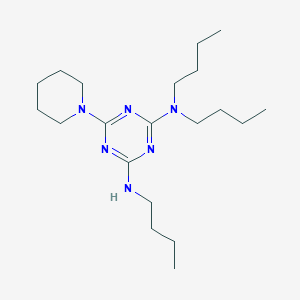
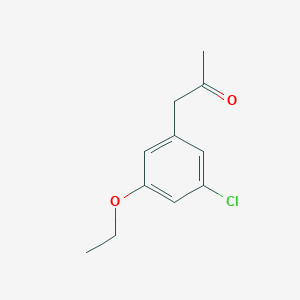

![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
